molecular formula C13H12N4 B1482010 2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile CAS No. 2098046-80-9

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Cat. No. B1482010
M. Wt: 224.26 g/mol
InChI Key: CPGPTGBLSFJOGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the IUPAC name, other names, and the structural formula of the compound.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, and the yield of the product.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Application 1: Cancer-targeted Chemo/Radioisotope Therapy

  • Summary of the Application: This compound has been used in the development of new derivatives of heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy . These derivatives have shown high anti-cancer activity against HepG2 and HCT-116 .
  • Methods of Application or Experimental Procedures: The new derivatives were synthesized via green synthesis methods, which include microwave-assisted and grinding techniques . The pharmacokinetics of the compound was carried out using the radioiodination technique in tumor-bearing Albino mice .
  • Results or Outcomes: The compound shows high anti-cancer activity against both HepG2 and HCT-116 with IC50 of 9.2 ± 2.8 and 7.7 ± 1.8 µM, respectively . The biodistribution showed high accumulation in tumor tissues with a ratio of 13.7% ID/g organ after one hour in comparison with 2.97% ID/g organ at normal muscle at the same time point .

Application 2: Modulators of the Prostacyclin (PGI2) Receptor

  • Summary of the Application: This compound has been used in the development of pyrazolyl substituted carbonic acid derivatives as modulators of the prostacyclin (PGI2) receptor . These derivatives are useful for the treatment of disorders related to the PGI2 receptor .
  • Methods of Application or Experimental Procedures: The new derivatives were synthesized and their pharmacological activity was tested on the PGI2 receptor .
  • Results or Outcomes: The compound shows promising results as a modulator of the PGI2 receptor, which could be beneficial in the treatment of various disorders .

Application 3: N-(4-carbamimidoyl-phenyl)-glycine Derivatives

  • Summary of the Application: This compound has been used in the synthesis of N-(4-carbamimidoyl-phenyl)-glycine derivatives .
  • Methods of Application or Experimental Procedures: The new derivatives were synthesized using various organic chemistry techniques .
  • Results or Outcomes: The compound was successfully used to synthesize N-(4-carbamimidoyl-phenyl)-glycine derivatives .

Application 2: Modulators of the Prostacyclin (PGI2) Receptor

  • Summary of the Application: This compound has been used in the development of pyrazolyl substituted carbonic acid derivatives as modulators of the prostacyclin (PGI2) receptor . These derivatives are useful for the treatment of disorders related to the PGI2 receptor .
  • Methods of Application or Experimental Procedures: The new derivatives were synthesized and their pharmacological activity was tested on the PGI2 receptor .
  • Results or Outcomes: The compound shows promising results as a modulator of the PGI2 receptor, which could be beneficial in the treatment of various disorders .

Application 3: N-(4-carbamimidoyl-phenyl)-glycine Derivatives

  • Summary of the Application: This compound has been used in the synthesis of N-(4-carbamimidoyl-phenyl)-glycine derivatives .
  • Methods of Application or Experimental Procedures: The new derivatives were synthesized using various organic chemistry techniques .
  • Results or Outcomes: The compound was successfully used to synthesize N-(4-carbamimidoyl-phenyl)-glycine derivatives .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to its structure to improve its properties or activity.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask!


properties

IUPAC Name

2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c14-5-8-17-13(11-1-2-11)9-12(16-17)10-3-6-15-7-4-10/h3-4,6-7,9,11H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGPTGBLSFJOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CC#N)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 6
2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.